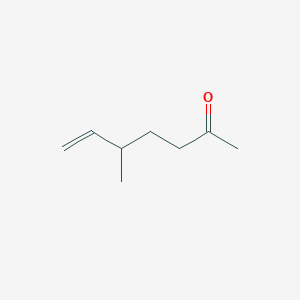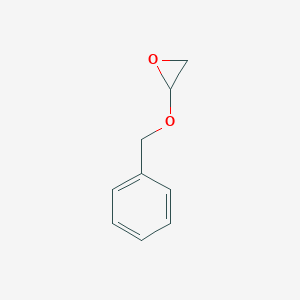
2-(Benzyloxy)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)oxirane, commonly known as benzyl glycidyl ether, is a chemical compound that belongs to the family of epoxides. It is widely used in the synthesis of various organic compounds due to its unique chemical properties. The compound has a benzyl group attached to the oxirane ring, which makes it a versatile reagent for the preparation of various building blocks in organic synthesis.
Mécanisme D'action
2-(Benzyloxy)oxirane reacts with nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the oxirane ring, opening it up to form a new bond. The benzyl group attached to the oxirane ring can be easily removed under mild conditions, making it a useful protecting group for various functional groups.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Benzyloxy)oxirane. However, it has been reported to be a skin irritant and sensitizer. It is also classified as a reproductive toxicant and mutagen. Therefore, proper safety measures should be taken when handling the compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Benzyloxy)oxirane has several advantages as a reagent in organic synthesis. It is readily available, easy to handle, and can be synthesized in high yield. The benzyl group attached to the oxirane ring can be easily removed under mild conditions, making it a useful protecting group for various functional groups. However, the compound is a skin irritant and sensitizer and should be handled with care. It is also classified as a reproductive toxicant and mutagen, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(Benzyloxy)oxirane in organic synthesis. One potential application is in the preparation of chiral auxiliaries for asymmetric synthesis. The compound can also be used in the synthesis of natural products and pharmaceuticals. Further research is needed to explore the full potential of 2-(Benzyloxy)oxirane in organic synthesis and to develop new applications for the compound.
Méthodes De Synthèse
2-(Benzyloxy)oxirane can be synthesized by the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the hydroxide ion attacks the epichlorohydrin to form an intermediate, which then reacts with benzyl alcohol to form 2-(Benzyloxy)oxirane. The reaction can be carried out under mild conditions with high yield.
Applications De Recherche Scientifique
2-(Benzyloxy)oxirane is widely used in organic synthesis as a building block for the preparation of various compounds such as amino acids, peptides, and natural products. It has been used in the synthesis of anticancer agents, antibiotics, and enzyme inhibitors. The compound has also been used in the preparation of chiral auxiliaries for asymmetric synthesis. The unique properties of 2-(Benzyloxy)oxirane make it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
119142-17-5 |
|---|---|
Nom du produit |
2-(Benzyloxy)oxirane |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
2-phenylmethoxyoxirane |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)6-10-9-7-11-9/h1-5,9H,6-7H2 |
Clé InChI |
BBDTVGAGSDPVHT-UHFFFAOYSA-N |
SMILES |
C1C(O1)OCC2=CC=CC=C2 |
SMILES canonique |
C1C(O1)OCC2=CC=CC=C2 |
Synonymes |
Oxirane, (phenylmethoxy)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



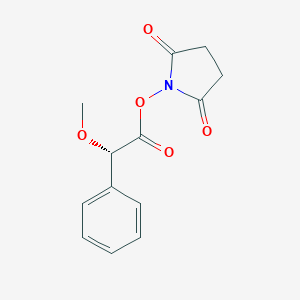
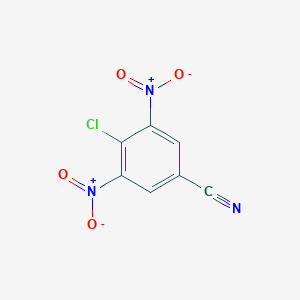
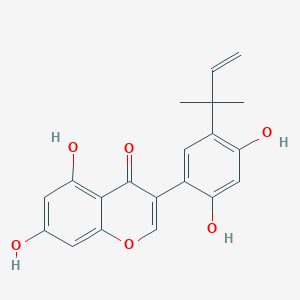
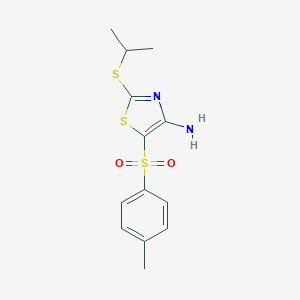
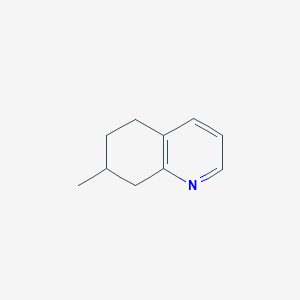
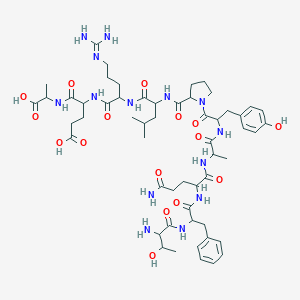
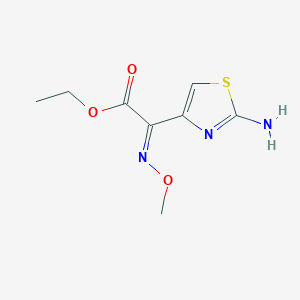
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)

